8-Bromo-6-iodoquinoline

Chemoselective cross-coupling Sequential functionalization Orthogonal reactivity

8-Bromo-6-iodoquinoline is a heterocyclic aromatic compound belonging to the dihalogenated quinoline family, with molecular formula C₉H₅BrIN and a molecular weight of 333.95 g/mol. It features bromine at the C8 position and iodine at the C6 position on the quinoline scaffold.

Molecular Formula C9H5BrIN
Molecular Weight 333.954
CAS No. 1245563-17-0
Cat. No. B580762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-iodoquinoline
CAS1245563-17-0
Synonyms8-Bromo-6-iodoquinoline
Molecular FormulaC9H5BrIN
Molecular Weight333.954
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)Br)I
InChIInChI=1S/C9H5BrIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H
InChIKeyPZFOVNDUVUJBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-iodoquinoline (CAS 1245563-17-0): A Dihalogenated Quinoline Building Block for Orthogonal Cross-Coupling


8-Bromo-6-iodoquinoline is a heterocyclic aromatic compound belonging to the dihalogenated quinoline family, with molecular formula C₉H₅BrIN and a molecular weight of 333.95 g/mol [1]. It features bromine at the C8 position and iodine at the C6 position on the quinoline scaffold . This specific substitution pattern yields distinct physicochemical properties, including a computed XLogP3 of 3.5 and a topological polar surface area of 12.9 Ų [1]. The compound is classified primarily as a synthetic building block (category: Building Blocks; Miscellaneous) [2] and is supplied by multiple vendors at purities of 95% (AKSci) to 98% (Sigma-Aldrich/Ambeed) .

Why 8-Bromo-6-iodoquinoline Cannot Be Replaced by Other Dihaloquinoline Isomers or Mono-Halogenated Quinolines


Dihaloquinolines with the identical molecular formula C₉H₅BrIN but different halogen positioning—such as 6-bromo-8-iodoquinoline (CAS 1078160-90-3, MDL MFCD17015784)—are regioisomers, not functional equivalents [1]. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling follows a well-established hierarchy (I > Br >> Cl), driven by differences in bond dissociation energies and rates of oxidative addition [2]. This means that the precise location of iodine versus bromine dictates the site of first coupling in any sequential derivatization strategy. In dihaloquinoline systems, substituting a more reactive halide (iodide) at a specific position can completely reverse the intrinsic regioselectivity of the scaffold [2]. Mono-halogenated quinolines (e.g., 6-iodoquinoline or 8-bromoquinoline) lack the second orthogonal handle entirely, precluding sequential functionalization and reducing the accessible chemical space. Generic substitution therefore risks failed coupling selectivity, lower synthetic yields, or outright inability to achieve the desired substitution pattern.

Quantitative Differentiation Evidence for 8-Bromo-6-iodoquinoline Against Its Closest Comparators


Chemoselective Cross-Coupling Orthogonality: Iodide (C6) vs. Bromide (C8) Reactivity

In palladium-catalyzed cross-coupling reactions, aryl iodides undergo oxidative addition significantly faster than aryl bromides due to the weaker C–I bond (bond dissociation energy approximately 50 kJ/mol lower than C–Br) [1]. This differential reactivity is directly exploitable in 8-bromo-6-iodoquinoline: the C6 iodide reacts first under mild conditions, leaving the C8 bromide intact for a subsequent coupling step. Direct evidence from the dihaloquinoline literature demonstrates that employing a mixed-halide system (e.g., 2-bromo-4-iodoquinoline) can achieve complete chemoselectivity (100%) for Sonogashira coupling at the iodide-bearing position, overcoming intrinsic regioselectivity that would otherwise favor a different site [2]. In 4,6-dihaloquinoline systems, the regioselectivity observed with dichlorides (coupling at C4) can be completely reversed by placing a more reactive halide (iodide or bromide) at the C6 position [2]. By contrast, the regioisomer 6-bromo-8-iodoquinoline would direct initial coupling to C8, producing a fundamentally different first intermediate and final product series. Mono-halogenated quinolines offer no such sequential orthogonality.

Chemoselective cross-coupling Sequential functionalization Orthogonal reactivity

Regioisomeric Purity: 8-Bromo-6-iodo vs. 6-Bromo-8-iodoquinoline Substitution Pattern Discrimination

8-Bromo-6-iodoquinoline and its positional isomer 6-bromo-8-iodoquinoline share the molecular formula C₉H₅BrIN (MW 333.95) but differ in halogen placement [1][2]. The target compound bears bromine at C8 and iodine at C6; the isomer reverses this to bromine at C6 and iodine at C8. This is unambiguously confirmed by distinct MDL identifiers (MFCD17015783 for 8-bromo-6-iodo vs. MFCD17015784 for 6-bromo-8-iodo) [1][2]. The InChI Key for the target compound is PZFOVNDUVUJBHD-UHFFFAOYSA-N, whereas the isomer's InChI Key is CWBCAHFYCUZWTD-UHFFFAOYSA-N [1]. The SMILES notations also differ: BrC1=CC(I)=CC2=CC=CN=C12 for the target [1] versus BrC1=CC(I)=C2N=CC=CC2=C1 for the isomer . These differences are critical for procurement verification, as the two isomers are not functionally interchangeable in synthesis.

Regioisomer identification Building block authentication MDL number differentiation

Purity Procurement Benchmarking: Vendor-Specified Purity Ranges

Commercially available 8-bromo-6-iodoquinoline is supplied at minimum purities ranging from 95% (AKSci, Catalog Z8796) to 98% (Sigma-Aldrich / Ambeed, Product AMBH9ABD4484) . The regioisomer 6-bromo-8-iodoquinoline is supplied by AKSci at 95% purity (Catalog Z7187) and by Fluorochem . While both isomers are available, the 98% purity tier is documented only for the 8-bromo-6-iodo isomer through Sigma-Aldrich/Ambeed . Purity specification directly impacts the effective molar yield in stoichiometry-sensitive coupling reactions and reduces the burden of pre-use purification.

Purity specification Supplier comparison Procurement quality

Physicochemical Properties Driving Synthetic Utility: Lipophilicity and Structural Compactness

8-Bromo-6-iodoquinoline has a computed XLogP3 of 3.5 [1], a topological polar surface area (TPSA) of 12.9 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and zero rotatable bonds [1]. Compared to dihaloquinolines bearing chlorine instead of iodine (e.g., 8-bromo-6-chloroquinoline, which would exhibit a lower XLogP3 due to chlorine's smaller atomic radius and lower polarizability), the iodine atom at C6 contributes enhanced lipophilicity and greater polarizability, which can influence membrane permeability and target binding in downstream drug discovery applications [2]. The iodine atom also provides a heavier isotopic signature useful for mass spectrometry fragmentation tracking during metabolic studies of derived compounds.

Lipophilicity XLogP3 Drug-like properties Permeability prediction

Storage Stability: Light Sensitivity and Temperature Requirements

8-Bromo-6-iodoquinoline is photosensitive and requires storage at 2–8°C in a dark, dry, sealed environment . The supplier AKSci specifies long-term storage at 2–8°C ; Sigma-Aldrich/Ambeed additionally mandates protection from light ; ChemScene confirms storage at 4°C with light protection . The C–I bond is particularly susceptible to photolytic cleavage, which can generate iodine radicals and lead to dehalogenation or cross-reactivity upon prolonged light exposure. This handling requirement differentiates it from all-chloro or all-bromo dihaloquinolines, which are generally less light-sensitive due to stronger C–Cl and C–Br bonds. Procurement and storage protocols must account for cold-chain shipping and amber vial containment.

Storage conditions Compound stability Procurement logistics

Optimal Application Scenarios for 8-Bromo-6-iodoquinoline Based on Quantitative Evidence


Sequential, Site-Selective Synthesis of 6,8-Disubstituted Quinoline Libraries via Chemoselective Cross-Coupling

Researchers constructing libraries of 6,8-disubstituted quinolines can exploit the orthogonal reactivity of 8-bromo-6-iodoquinoline: the C6 iodide undergoes first Pd-catalyzed Suzuki or Sonogashira coupling under mild conditions, while the C8 bromide remains intact for a subsequent coupling with a different coupling partner [1]. This sequential strategy enables the generation of diverse, differentially substituted quinoline derivatives without intermediate purification, as demonstrated in analogous dihaloquinoline systems where complete chemoselectivity at the iodide position was achieved [1]. Mono-halogenated or symmetrically dihalogenated quinolines cannot replicate this controlled, two-directional derivatization.

Synthesis of Indoloquinoline and Related Fused Heterocyclic Scaffolds via Tandem Pd-Catalyzed Reactions

Bromo-iodoquinolines serve as direct precursors to indoloquinoline alkaloid scaffolds (cryptolepine, neocryptolepine, isocryptolepine, isoneocryptolepine) through regioselective Buchwald–Hartwig amination followed by intramolecular Heck cyclization [2]. The specific 8-bromo-6-iodo substitution pattern directs the initial amination to the iodide-bearing position, ensuring the correct connectivity for the desired angular or linear fused-ring product [2]. The 6-bromo-8-iodo regioisomer would yield a different connectivity pattern, potentially leading to undesired constitutional isomers.

Building Block for Drug Discovery Programs Targeting Kinase and Allosteric Integrase Inhibition

Halogenated quinolines have demonstrated binding to multiple kinase targets (GAK, RIPK2, ADCK3, NLK) with Kd values in the low nanomolar to sub-micromolar range, where halogen identity (Cl vs. Br vs. I) modulates binding affinity [3]. Specifically, bromine substitution at the C8 position of quinoline-based ALLINIs (allosteric integrase inhibitors) was shown to retain full antiviral effectiveness against the ALLINI-resistant IN A128T mutant, whereas the 6-bromo analog lost potency [4]. 8-Bromo-6-iodoquinoline provides the 8-bromo substituent critical for resistance profile maintenance, with the C6 iodine available for further SAR exploration via cross-coupling diversification [4].

Gram-Scale Synthesis of Functionalized Quinolines via Scalable Halo Quinolin-2(1H)-one Intermediates

A scalable two-step synthesis from inexpensive halo anilines produces halo quinolin-2(1H)-ones in 28–93% yield, and 6-bromo-8-iodoquinolin-2(1H)-one has been demonstrated as a substrate for further functionalization to diverse substituted quinolines [5]. The scalability of this route (demonstrated on an 800 g scale) establishes a practical supply chain for 8-bromo-6-iodoquinoline-derived intermediates in medicinal chemistry programs requiring multi-gram quantities for lead optimization and preclinical candidate advancement [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-iodoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.